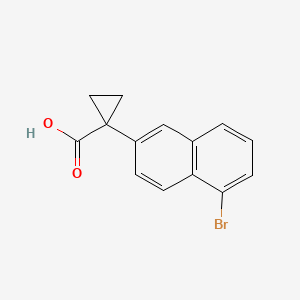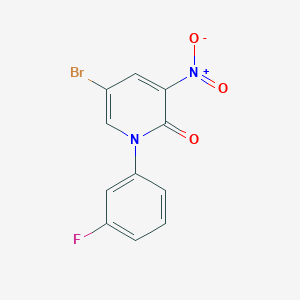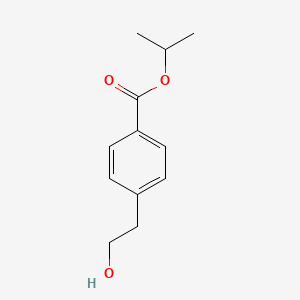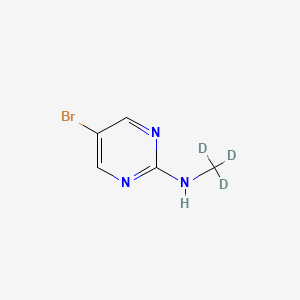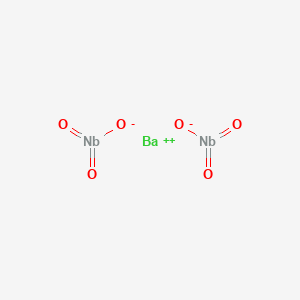
Barium niobium oxide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Barium niobium oxide is a compound that combines barium and niobium with oxygen It is known for its unique structural and electrochemical properties, making it a subject of interest in various scientific fields
準備方法
Synthetic Routes and Reaction Conditions: Barium niobium oxide can be synthesized through various methods, including solid-state reactions and sol-gel processes. One common method involves the reaction of barium carbonate with niobium pentoxide at high temperatures. The reaction conditions typically require temperatures above 1000°C to ensure complete reaction and formation of the desired oxide phase .
Industrial Production Methods: In industrial settings, this compound is often produced using high-temperature solid-state reactions. The raw materials, such as barium carbonate and niobium pentoxide, are mixed and heated in a controlled atmosphere to achieve the desired phase and purity. The process may involve multiple heating and cooling cycles to optimize the material’s properties .
化学反応の分析
Types of Reactions: Barium niobium oxide undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions can alter the compound’s properties and are often used to tailor its characteristics for specific applications.
Common Reagents and Conditions:
Oxidation: this compound can be oxidized using oxygen or air at elevated temperatures. This reaction can lead to the formation of higher oxidation states of niobium.
Reduction: Reduction reactions can be carried out using hydrogen or carbon monoxide as reducing agents. These reactions typically occur at high temperatures and can result in the formation of lower oxidation states of niobium.
Substitution: Substitution reactions involve replacing one element in the compound with another.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may produce higher oxides of niobium, while reduction reactions can yield lower oxides or metallic niobium .
科学的研究の応用
Barium niobium oxide has a wide range of scientific research applications due to its unique properties:
Electronics: The compound’s electrochemical properties make it suitable for use in capacitors, resistors, and other electronic components.
Catalysis: this compound is used as a catalyst in various chemical reactions, including the oxidation of organic compounds and the reduction of nitrogen oxides.
Energy Storage: The compound’s ability to store and release energy efficiently makes it a candidate for use in batteries and supercapacitors.
Optoelectronics: this compound is studied for its potential use in optoelectronic devices, such as light-emitting diodes and photodetectors.
作用機序
The mechanism by which barium niobium oxide exerts its effects is primarily related to its crystal structure and electronic properties. The compound’s structure allows for efficient charge transfer and storage, making it effective in applications such as energy storage and catalysis. The molecular targets and pathways involved in these processes are often related to the compound’s ability to interact with other materials and facilitate chemical reactions .
類似化合物との比較
Barium niobium oxide can be compared with other similar compounds, such as:
Barium titanate: Known for its ferroelectric properties, barium titanate is widely used in capacitors and other electronic devices.
Niobium pentoxide: This compound is known for its catalytic properties and is used in various industrial applications.
Barium zirconate: Used in fuel cells and other energy-related applications, barium zirconate has similar structural properties to this compound.
This compound stands out due to its unique combination of electrochemical and catalytic properties, making it a versatile material for various scientific and industrial applications.
特性
分子式 |
BaNb2O6 |
|---|---|
分子量 |
419.14 g/mol |
IUPAC名 |
barium(2+);oxido(dioxo)niobium |
InChI |
InChI=1S/Ba.2Nb.6O/q+2;;;;;;;2*-1 |
InChIキー |
FKKSQMDUUDBSGH-UHFFFAOYSA-N |
正規SMILES |
[O-][Nb](=O)=O.[O-][Nb](=O)=O.[Ba+2] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![1-[2-Hydroxy-6-(2-hydroxypropoxy)phenyl]ethanone](/img/structure/B12085978.png)
![4-Amino-2-[[2-[(2-amino-3-hydroxypropanoyl)amino]acetyl]amino]-4-oxobutanoic acid](/img/structure/B12085991.png)
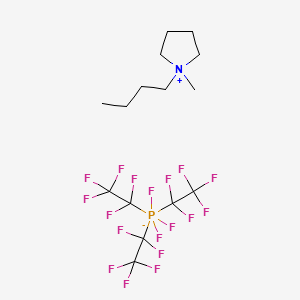

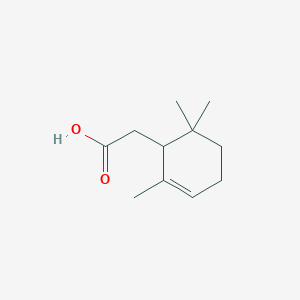
![(3,9-Diaza-spiro[5.5]undec-3-yl)-(2-fluoro-phenyl)-methanone](/img/structure/B12086014.png)
